Ethanesulfonic acid, 2-(bis(2-chloroethyl)amino)-, phenyl ester
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Overview
Description
Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate is a chemical compound with the molecular formula C12H17Cl2NO3S and a molar mass of 326.24 g/mol . This compound is characterized by the presence of a phenyl group, two chloroethyl groups, an amino group, and an ethanesulfonate group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted ethanesulfonates with various nucleophiles.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular processes, such as DNA replication, protein synthesis, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard agent used in chemotherapy, known for its ability to form covalent bonds with DNA and inhibit cell division.
Uniqueness
Phenyl 2-(bis(2-chloroethyl)amino)ethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5908-54-3 |
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Molecular Formula |
C12H17Cl2NO3S |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
phenyl 2-[bis(2-chloroethyl)amino]ethanesulfonate |
InChI |
InChI=1S/C12H17Cl2NO3S/c13-6-8-15(9-7-14)10-11-19(16,17)18-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
WYGRTMGCDPQGQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CCN(CCCl)CCCl |
Origin of Product |
United States |
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